SEP-227900

Description

Overview of Furo[3,2-b]pyrrole Heterocyclic System in Medicinal Chemistry

The Furo[3,2-b]pyrrole system is a class of fused heterocyclic compounds that has attracted significant interest from researchers. doaj.org These structures belong to a broader category of heteropentalenes, which contain two heteroatoms within their fused five-membered ring core. researchgate.net The combination of different heterocyclic rings, such as furan (B31954) and pyrrole (B145914), presents an opportunity to synthesize multicyclic compounds with potentially enhanced biological activities. doaj.org Furo[3,2-b]pyrroles, in particular, are recognized for their applications in the pharmaceutical field. researchgate.net

The investigation into furo[3,2-b]pyrroles is an extension of earlier research focused on the synthesis and reactions of fused heterocycles containing oxygen and nitrogen. nih.govmdpi.com The synthesis of these compounds often employs established chemical protocols, such as the Hemetsberger–Knittel procedure, which involves a three-step process of nucleophilic substitution, Knoevenagel condensation, and thermolysis to achieve the final fused ring structure. researchgate.net Past research has explored the synthesis of various derivatives, including carboxhydrazides, and their subsequent reactions to form more complex molecules and metal complexes. nih.govresearchgate.net

The fusion of a furan and a pyrrole ring creates a unique chemical entity with significant potential in the design of bioactive compounds. The pyrrole ring and its fused derivatives are among the most explored heterocycles in drug discovery, with numerous pyrrole-based drugs having reached the market. nih.gov These N-heterocycles are valuable scaffolds for creating synthetic analogues with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. nih.govmdpi.com

The furan ring component also contributes significantly to the bioactivity of the fused system. As an electron-rich aromatic ring, furan can participate in various electrical interactions with biological macromolecules like enzymes and receptors. ijabbr.com Its aromatic nature can lend stability to the compound, potentially improving metabolic stability and bioavailability. ijabbr.com The furo[3,2-b]pyridine (B1253681) scaffold, a related system, has been identified as a privileged structure for developing highly selective kinase inhibitors. nih.gov The combination of these two rings results in a pharmacophore with diverse therapeutic potential. pharmatutor.orgijabbr.com

Role of the Carboxylic Acid Moiety in Biological Interactions

The carboxylic acid functional group is a cornerstone in drug design and plays a vital role in the biological interactions of many therapeutic agents. numberanalytics.comnih.gov It is estimated that approximately 25% of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de This functional group's prevalence is due to its ability to influence a drug's efficacy, pharmacokinetics, and safety profile. numberanalytics.com

The key attributes of the carboxylic acid moiety include:

Enhanced Solubility : The carboxylic acid group can be ionized at physiological pH, which generally increases the water solubility of a compound. wiley-vch.deresearchgate.net

Target Interaction : Its ability to form strong electrostatic interactions and hydrogen bonds makes it a critical component for binding to biological targets like enzymes and receptors. numberanalytics.comnih.gov

Pharmacokinetic Modulation : The presence of a carboxyl group can significantly affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com While it can improve solubility, its ionized state can sometimes limit passive diffusion across cell membranes. wiley-vch.de

Pharmacophore Component : The acidity and hydrogen-bonding capacity of the carboxylic acid group are often the reason it is a key determinant in a drug's pharmacophore. nih.govresearchgate.net

Despite its advantages, the carboxylic acid group can also introduce challenges, such as metabolic instability or potential toxicity, leading medicinal chemists to sometimes explore bioisosteres—substitutes that mimic its properties while mitigating drawbacks. nih.govwiley-vch.de

Current Academic Research Landscape of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid

The parent compound, 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, is cataloged in chemical databases under CAS number 67268-37-5, making it accessible for research purposes. nih.govepa.govepa.gov Current academic research primarily focuses on the synthesis and biological evaluation of its derivatives.

For instance, 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has been investigated for its potential antibacterial and anticancer properties. evitachem.com It also serves as a valuable building block in organic synthesis for creating more complex molecules. evitachem.com Other research has focused on synthesizing furo[3,2-b]pyrrole-5-carboxhydrazides and using them as ligands to create metal complexes or as precursors for other heterocyclic systems. nih.govresearchgate.net Studies have also explored the synthesis of various derivatives as potential carbonic anhydrase inhibitors. researchgate.net The chemical properties of the parent compound are summarized in the table below.

Table 1: Physicochemical Properties of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid

| Property | Value | Source |

|---|---|---|

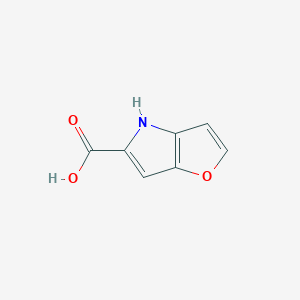

| Molecular Formula | C₇H₅NO₃ | nih.gov |

| Molecular Weight | 151.12 g/mol | nih.gov |

| Monoisotopic Mass | 151.026943022 Da | nih.gov |

| IUPAC Name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | nih.gov |

| CAS Number | 67268-37-5 | nih.gov |

This table is interactive. Click on the headers to sort.

Interdisciplinary Relevance: Chemistry, Biology, and Medicine

The study of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives is inherently interdisciplinary, bridging the gap between fundamental chemistry and applied medical science.

Chemistry : From a chemical perspective, this compound is a subject of interest for synthetic organic chemists. Research involves developing efficient synthetic routes, such as the Hemetsberger-Knittel protocol researchgate.net, and exploring its reactivity to create diverse libraries of related compounds. nih.govevitachem.com It also serves as a scaffold for developing novel materials with specific chemical properties. evitachem.com

Biology : In the biological sciences, derivatives of this furo[3,2-b]pyrrole are evaluated for a wide array of biological activities. Studies have demonstrated their potential as antibacterial agents evitachem.com, kinase inhibitors nih.gov, and modulators of crucial cellular signaling pathways, such as the Hedgehog pathway. nih.gov The interaction of these compounds with biological targets like enzymes and proteins is a key area of investigation. evitachem.com

Medicine : The ultimate goal of this research in the medical field is the development of new therapeutic agents. nih.gov The furo[3,2-b]pyrrole scaffold is considered a "privileged scaffold" due to its recurrence in compounds with diverse biological activities, making it a promising starting point for drug discovery programs targeting diseases such as cancer and microbial infections. doaj.orgnih.govnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4H-furo[3,2-b]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h1-3,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAIBGHDBYQYDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427996 | |

| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67268-37-5 | |

| Record name | SEP-227900 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067268375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-furo[3,2-b]pyrrole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEP-227900 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPA5DYB93P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies and Chemical Reactions of 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid

Established Synthetic Pathways for 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid Core Structure

The construction of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid core is primarily achieved through multi-step synthetic sequences, often culminating in the formation of the pyrrole (B145914) ring onto a pre-existing furan (B31954) structure.

Condensation Reactions in Furo[3,2-b]pyrrole Synthesis

A key step in the synthesis of the furo[3,2-b]pyrrole scaffold is the condensation reaction between a furan-2-carboxaldehyde derivative and an activated azide (B81097), such as ethyl azidoacetate. This reaction, a component of the broader Hemetsberger–Knittel synthesis, forms a 2-azido-3-arylacrylate intermediate. mdpi.com The condensation is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), which facilitates the Knoevenagel-type condensation. This step is crucial as it sets the stage for the subsequent cyclization to form the pyrrole ring. The choice of substituents on the furan ring and the azido-component can be varied to produce a range of substituted furo[3,2-b]pyrrole derivatives.

Hydrolysis of Ester Precursors to Yield the Carboxylic Acid

The direct synthesis of 4H-furo[3,2-b]pyrrole-5-carboxylic acid is often achieved by the hydrolysis of its corresponding ester precursor, typically a methyl or ethyl ester. researchgate.net This saponification reaction is a standard and efficient method for unmasking the carboxylic acid functionality. The reaction is generally carried out under basic conditions, for example, by heating the ester with a solution of sodium hydroxide (B78521) in a suitable solvent such as aqueous ethanol or methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid. For instance, methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylic acid. researchgate.net

Hemetsberger–Knittel Protocol and its Application

The Hemetsberger–Knittel reaction is a powerful and versatile method for the synthesis of the furo[3,2-b]pyrrole core structure. researchgate.netmdpi.com This protocol involves a three-step sequence starting from a suitable furan aldehyde. mdpi.com The process is as follows:

Knoevenagel Condensation: The furan aldehyde is condensed with an azidoacetate, such as ethyl azidoacetate, in the presence of a base to form a vinyl azide intermediate.

Thermolysis: The vinyl azide is then heated in an inert solvent, such as xylene or toluene (B28343). This thermal decomposition leads to the extrusion of dinitrogen (N2) and the in-situ formation of a highly reactive nitrene intermediate.

Intramolecular Cyclization: The nitrene intermediate rapidly undergoes an intramolecular C-H insertion reaction to form the pyrrole ring, resulting in the fused furo[3,2-b]pyrrole system.

This method is highly effective for the preparation of various substituted furo[3,2-b]pyrrole-5-carboxylates, with yields often reported to be in the range of 85–97%. mdpi.com The resulting ester can then be hydrolyzed to the target carboxylic acid.

Utilization of Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate as a Starting Material

Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate is a key intermediate in the synthesis of the title compound and its derivatives. researchgate.net This readily accessible ester, often synthesized via the Hemetsberger–Knittel protocol, can be easily converted to 4H-furo[3,2-b]pyrrole-5-carboxylic acid through alkaline hydrolysis. researchgate.net Beyond its role as a direct precursor to the carboxylic acid, this ester serves as a versatile starting material for further functionalization. For example, the pyrrole nitrogen can be substituted prior to hydrolysis, allowing for the synthesis of a variety of N-substituted 4H-furo[3,2-b]pyrrole-5-carboxylic acids. researchgate.net

Functionalization and Derivatization Strategies at Key Positions

Further diversification of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold can be achieved through functionalization at various positions, most notably at the pyrrole nitrogen.

N-Substitution Reactions at the Pyrrole Nitrogen

The pyrrole nitrogen of the 4H-furo[3,2-b]pyrrole system can be readily substituted to introduce a variety of functional groups. These reactions are typically performed on the ester precursor, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, before its hydrolysis to the carboxylic acid. researchgate.net The N-H proton of the pyrrole is acidic enough to be removed by a suitable base, such as sodium hydride, to generate a nucleophilic anion. This anion can then react with various electrophiles to afford N-substituted products. Common electrophiles used in these reactions include alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) and acylating agents (e.g., acetic anhydride). researchgate.net For instance, the reaction of methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate with methyl iodide in the presence of a base yields the corresponding N-methylated product. researchgate.net Similarly, acylation with acetic anhydride (B1165640) introduces an acetyl group at the nitrogen position. researchgate.net These N-substituted esters can then be hydrolyzed to their respective carboxylic acids.

Table 1: N-Substitution Reactions of Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate

| Starting Material | Reagent | Product |

| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl iodide | Methyl 4-methyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate |

| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Benzyl chloride | Methyl 4-benzyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate |

| Methyl 2-[3-(trifluoromethyl)phenyl]-4H-furo[3,2-b]pyrrole-5-carboxylate | Acetic anhydride | Methyl 4-acetyl-2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate |

This table is based on synthetic transformations described in the literature. researchgate.net

Modification of the Carboxylic Acid Group (e.g., Esterification, Amidation)

The carboxylic acid functional group at the C-5 position of the 4H-furo[3,2-b]pyrrole core is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. Standard organic transformations, including esterification and amidation, are readily applied to this moiety.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using catalysts like sulfuric acid or tosic acid), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For instance, the methyl ester, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, serves as a key intermediate for further derivatization. researchgate.net

Amidation and Hydrazide Formation: The carboxylic acid can be converted into various amides through reaction with amines, typically activated by a coupling agent. A notable and well-documented transformation is the reaction of the corresponding ester, methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, with hydrazine (B178648) hydrate (B1144303) in refluxing ethanol. scispace.com This reaction yields 4H-furo[3,2-b]pyrrole-5-carbohydrazide, a stable crystalline solid. researchgate.netscispace.com These carbohydrazides are valuable precursors themselves, reacting with aldehydes and ketones to form N-acylhydrazones, which are compounds of interest for further synthetic applications and biological studies. nih.govresearchgate.net For example, furo[3,2-b]pyrrole-5-carboxhydrazides have been reacted with various aldehydes, such as 4-oxo-4H-chromene-2-carboxaldehyde, to produce complex hydrazone structures. nih.gov

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | Alcohol (e.g., Methanol), Acid Catalyst | Ester (e.g., Methyl ester) | Esterification | masterorganicchemistry.com |

| Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate | Hydrazine Hydrate | Carbohydrazide (B1668358) | Amidation/Hydrazinolysis | researchgate.netscispace.com |

| 4H-Furo[3,2-b]pyrrole-5-carboxhydrazide | Aldehydes/Ketones | N-Acylhydrazone | Condensation | nih.govresearchgate.net |

Introduction of Substituents on the Furan Ring

The furo[3,2-b]pyrrole scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution reactions. Both the furan and pyrrole rings are more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.com In fused systems like this, the position of substitution is dictated by the relative activating ability of each ring and the stability of the resulting carbocation intermediate (arenium ion).

For the isomeric furo[2,3-b]pyrrole system, Vilsmeier-Haack formylation occurs at the 2-position, which is on the furan ring. scispace.commdpi.com This indicates a high degree of reactivity in the furan portion of the molecule. In general electrophilic attacks on pyrrole and furan heterocycles, the substitution predominantly occurs at the position adjacent to the heteroatom (the α- or 2-position). onlineorganicchemistrytutor.comvedantu.compearson.com This preference is due to the greater number of resonance structures that can be drawn for the intermediate carbocation, leading to enhanced stability compared to an attack at the β- (3-) position. onlineorganicchemistrytutor.comvedantu.com

Based on these principles, electrophilic substitution on the 4H-furo[3,2-b]pyrrole-5-carboxylic acid core is expected to occur preferentially on the furan ring at the C-2 or C-3 positions. The precise location would depend on the specific electrophile and reaction conditions, but the α-position (C-2) is the most probable site of attack due to superior stabilization of the reaction intermediate.

Reaction Mechanisms and Optimization of Synthesis Conditions

The efficiency of synthesizing and modifying 4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives is highly dependent on reaction conditions. Optimizing parameters such as solvent, temperature, and the use of energy sources like microwaves is crucial for improving yields, reducing reaction times, and ensuring process scalability.

Solvent choice and reaction temperature are critical variables that can dramatically influence the outcome of synthetic procedures. In the synthesis of related heterocyclic systems, a solvent-free approach at elevated temperatures has been shown to significantly increase reaction yields and decrease reaction times. researchgate.net For instance, in one study, raising the temperature from room temperature to 100 °C under solvent-free conditions increased the product yield from 57% (after 12 hours) to 95% (in just 25 minutes). researchgate.net However, further temperature increases may not provide additional benefits. researchgate.net

The choice of solvent also plays a key role. Polar protic solvents like water and ethanol have been shown to be more effective than polar aprotic (DMF, MeCN) or non-polar (toluene) solvents in certain multicomponent reactions, leading to higher yields. researchgate.net In the synthesis of related pyrrolo[3,2-b]pyrroles, a mixture of toluene and acetic acid at 50 °C was found to be optimal, as lower temperatures prevent the evaporation of volatile reactants and can increase the solubility of gaseous reagents like oxygen, which may be involved in oxidative cyclization steps. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been successfully applied to reactions involving the furo[3,2-b]pyrrole framework, leading to significant reductions in reaction times and, in some cases, improved yields. researchgate.net

The formation of N-acylhydrazones from 2-R-furo[3,2-b]pyrrole-5-carboxhydrazides and various aldehydes is a prime example. sciforum.net Under microwave irradiation (90 W), these condensation reactions are often completed within minutes, whereas conventional heating methods would require several hours. sciforum.netresearchgate.net This enhancement is attributed to the efficient and rapid heating of the reaction mixture by the microwaves.

| Reaction Type | Conventional Conditions (Time) | Microwave Conditions (Time) | Yield Comparison | Reference |

|---|---|---|---|---|

| Condensation of furan-2-carboxaldehydes with hippuric acid | 15-60 min | 1-2 min | Comparable or slightly higher yields with MW | researchgate.net |

| Synthesis of N-acylhydrazones from furo[3,2-b]pyrrole-5-carboxhydrazides | Not specified (typically hours) | 0.5-11 min | Good to excellent yields (40-87%) | sciforum.net |

| Piloty-Robinson pyrrole synthesis | Not specified (typically hours) | 30-60 min | Facilitates moderate to good yields | nih.gov |

The transition from laboratory-scale synthesis to larger-scale production for research and development purposes presents significant challenges. For the synthesis of complex heterocyclic cores like furopyrroles, scalability requires robust and optimized reaction conditions. Research on the synthesis of structurally related 1,4-dihydropyrrolo[3,2-b]pyrroles has demonstrated that with carefully optimized conditions—involving specific solvent mixtures, temperatures, and catalysts—it is possible to scale up production to multigram quantities (over 10 grams) in a single batch without a loss in yield or product purity. nih.gov

Furthermore, the adoption of modern technologies like continuous flow synthesis offers a promising path to scalability. Flow chemistry provides superior control over reaction parameters such as temperature and mixing, leading to better product quality, higher yields, and shorter reaction times compared to traditional batch processes. core.ac.uk The development of a continuous flow process for key pyrrole intermediates highlights the potential of this technique for the efficient and scalable production of compounds like 4H-furo[3,2-b]pyrrole-5-carboxylic acid. core.ac.uk The inclusion of this compound in the EPA's Chemical Data Reporting (CDR) database suggests that it is produced or imported in significant quantities, underscoring the relevance of scalable synthetic routes. epa.gov

Chemical Reactivity and Transformation Pathways of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid

The chemical reactivity of 4H-furo[3,2-b]pyrrole-5-carboxylic acid is governed by the interplay of its three key structural features: the electron-rich furan ring, the pyrrole ring with its acidic N-H proton, and the C-5 carboxylic acid group. This combination allows for a variety of chemical transformations.

Reactions at the Carboxylic Acid Group: As detailed in section 2.2.2, this site is readily transformed into esters, amides, and acid chlorides. These derivatives can then participate in a wide array of subsequent reactions. For example, the carbohydrazide derivative can undergo cyclization reactions to form new heterocyclic rings fused to the parent core. researchgate.netresearchgate.net

Reactions at the Pyrrole Nitrogen: The N-H proton of the pyrrole ring is acidic and can be removed by a base. The resulting anion can be alkylated or acylated. For the isomeric furo[2,3-b]pyrrole system, N-methylation and N-benzylation have been successfully achieved using phase-transfer catalysis conditions. scispace.com Similar reactivity is expected for the 4H-furo[3,2-b]pyrrole core.

Electrophilic Substitution on the Heteroaromatic Core: The fused ring system is highly activated towards electrophilic attack. As discussed in section 2.2.3, reactions such as formylation, acetylation, and halogenation are expected to proceed under mild conditions, likely at the C-2 position of the furan ring. chemicalpapers.com These substitutions introduce new functional groups that can be used to further elaborate the molecular structure.

Condensation Reactions: Aldehyde derivatives of the furo[b]pyrrole system, which can be synthesized via formylation, are known to participate in condensation reactions, such as with hippuric acid to form oxazolones. researchgate.net This pathway opens another avenue for creating complex molecular architectures based on the furo[3,2-b]pyrrole scaffold.

Decarboxylation Reactions and Subsequent Functionalization

Direct experimental data on the decarboxylation of 4H-furo[3,2-b]pyrrole-5-carboxylic acid is not extensively documented in the reviewed literature. However, the decarboxylation of related heterocyclic carboxylic acids, such as pyrrole-2-carboxylic acid and furan-2-carboxylic acid, provides valuable insights into potential methodologies.

The decarboxylation of pyrrole-2-carboxylic acid has been shown to be subject to acid catalysis in highly acidic solutions. nih.govcapes.gov.br This process is thought to proceed through an associative mechanism involving the addition of water to the carboxyl group of the protonated pyrrole ring. nih.govcapes.gov.brworldscientific.comacs.org The rate of decarboxylation is influenced by the pH of the solution, with a notable increase in rate at lower pH values. researchgate.net Theoretical studies suggest that the energy barrier for the carbon-carbon bond cleavage is significantly reduced with the assistance of both water and a proton source. researchgate.netresearchgate.net

Thermal decarboxylation is another potential route. For instance, thermal decarboxylation of 2-furoic acids has been reported, suggesting that heating 4H-furo[3,2-b]pyrrole-5-carboxylic acid, possibly in a high-boiling solvent or in the presence of a catalyst, could lead to the formation of the parent 4H-furo[3,2-b]pyrrole. acs.org A patented method for the decarboxylation of various heterocyclic carboxylic acids involves heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst. google.com

Furthermore, copper-catalyzed decarboxylation represents a milder alternative to harsh thermal or acidic conditions. future4200.com This methodology has been successfully applied to a range of aromatic and heteroaromatic carboxylic acids. acs.orgchemrxiv.orgnih.gov The reaction often proceeds at lower temperatures and in shorter reaction times compared to uncatalyzed thermal methods. future4200.com

Following decarboxylation to yield the unsubstituted 4H-furo[3,2-b]pyrrole, the resulting C-H bond at the 5-position would be available for subsequent functionalization. A wide array of C-H functionalization techniques for pyrrole and related heterocycles have been developed, including electrophilic substitution, metal-catalyzed cross-coupling, and radical-based reactions, which could potentially be applied to introduce new substituents onto the furo[3,2-b]pyrrole core. nih.gov

Table 1: Potential Decarboxylation Methods for 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (by Analogy)

| Method | Conditions | Potential Product | Reference(s) |

| Acid-Catalyzed | Strongly acidic aqueous solution | 4H-Furo[3,2-b]pyrrole | nih.govresearchgate.net |

| Thermal | Heating in a suitable solvent (e.g., quinoline, DMF) | 4H-Furo[3,2-b]pyrrole | acs.orggoogle.com |

| Copper-Catalyzed | Cu(I) or Cu(II) salt, ligand (e.g., TMEDA), heat | 4H-Furo[3,2-b]pyrrole | future4200.com |

Cyclization Reactions involving Derivatives

Derivatives of 4H-furo[3,2-b]pyrrole-5-carboxylic acid, particularly the corresponding carboxhydrazide, serve as versatile precursors for the synthesis of various heterocyclic rings through cyclization reactions. These reactions typically involve the condensation of the carboxhydrazide with a suitable bifunctional electrophile.

One prominent example is the reaction of substituted furo[3,2-b]pyrrole-5-carboxhydrazides with 4-oxo-4H-chromene-2-carboxaldehyde. In the presence of an acid catalyst such as 4-methylbenzenesulfonic acid in ethanol, this reaction yields N'-[(4-oxo-4H-chromen-3-yl)methylene]-furo[3,2-b]pyrrole-5-carboxhydrazides. capes.gov.br

Further studies have demonstrated that furo[3,2-b]pyrrole-5-carboxhydrazides can react with 1,3-oxazol-5(4H)-ones. nih.govresearchgate.net The outcome of this reaction is temperature-dependent, leading to the formation of either diacylhydrazines or imidazole (B134444) derivatives. nih.govresearchgate.net This highlights the tunability of the reaction pathway to access different heterocyclic products.

The general reactivity of the furo[3,2-b]pyrrole core has also been explored, with reactions such as formylation and nitration being reported for the ester derivatives. worldscientific.com While not directly involving the carboxylic acid moiety, these functionalizations of the heterocyclic ring system can provide precursors for subsequent cyclization strategies.

Table 2: Examples of Cyclization Reactions with Furo[3,2-b]pyrrole-5-carboxhydrazide Derivatives

| Furo[3,2-b]pyrrole Derivative | Reactant | Product Type | Reference(s) |

| Furo[3,2-b]pyrrole-5-carboxhydrazide | 4-Oxo-4H-chromene-2-carboxaldehyde | N'-Acylhydrazone | capes.gov.br |

| Furo[3,2-b]pyrrole-5-carboxhydrazide | 4-Substituted 1,3-oxazol-5(4H)-one | Diacylhydrazine or Imidazole | nih.govresearchgate.net |

Formation of Fused Heterocyclic Systems from Furo[3,2-b]pyrrole Precursors

The furo[3,2-b]pyrrole scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. The carboxylic acid functional group, or its derivatives, plays a crucial role in these synthetic transformations.

A key strategy involves the conversion of the carboxylic acid to a carboxhydrazide, which can then undergo further reactions. For instance, the reaction of furo[3,2-b]pyrrole-5-carboxhydrazide with phenylisothiocyanate yields a thiosemicarbazide (B42300) intermediate. Subsequent base-catalyzed intramolecular cyclization of this intermediate leads to the formation of a 1,2,4-triazole-3-thione ring fused to the pyrrole moiety. nih.govresearchgate.net This two-step process provides an efficient route to a new tricyclic heterocyclic system.

In a similar vein, the reaction of furo[3,2-b]pyrrole-5-carboxhydrazides with various furan-2-carboxaldehydes or thiophene-2-carboxaldehyde has been studied, leading to the formation of the corresponding hydrazones. nih.govresearchgate.net While these are not fused systems themselves, the resulting N-acylhydrazone linkage is a common precursor for further cyclization reactions to generate heterocycles such as pyrazoles, oxadiazoles, or triazoles, depending on the reaction conditions and reagents used. The use of microwave irradiation in these condensation reactions has been shown to reduce reaction times and improve yields. nih.govresearchgate.net

Moreover, studies on the isomeric furo[2,3-b]pyrrole system have shown that the 5-carboxylate can be converted to a 2-(5'-tetrazolyl) group through a multi-step sequence involving formylation, conversion to a nitrile, and subsequent reaction with sodium azide. acs.org A similar strategy could potentially be applied to the furo[3,2-b]pyrrole-5-carboxylic acid to build a fused tetrazole ring.

Table 3: Synthesis of Fused Heterocycles from Furo[3,2-b]pyrrole Precursors

| Furo[3,2-b]pyrrole Precursor | Reagents | Fused Heterocyclic System | Reference(s) |

| Furo[3,2-b]pyrrole-5-carboxhydrazide | 1. Phenylisothiocyanate2. Base | Furo[3,2-b]pyrrolo[1,2-d] nih.govcapes.gov.brworldscientific.comtriazole-thione | nih.govresearchgate.net |

| Furo[3,2-b]pyrrole-5-carboxhydrazide | Furan-2-carboxaldehydes | N-Acylhydrazone (precursor to fused systems) | nih.govresearchgate.net |

Iii. Biological Activity and Mechanistic Studies of 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid and Its Derivatives

Pharmacological Profiles of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid

The pharmacological interest in 4H-Furo[3,2-b]pyrrole-5-carboxylic acid and its related derivatives stems primarily from their significant inhibitory effects on D-Amino Acid Oxidase (DAAO), an enzyme linked to the pathophysiology of schizophrenia. researchgate.net Beyond this primary activity, derivatives of the core furo[3,2-b]pyrrole structure have been investigated for other potential therapeutic applications, including antimicrobial effects.

4H-Furo[3,2-b]pyrrole-5-carboxylic acid has been identified as a potent inhibitor of D-Amino Acid Oxidase (DAAO). researchgate.net DAAO is the primary enzyme responsible for the metabolic breakdown of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting DAAO, this compound effectively increases the concentration of D-serine, which is a therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia. researchgate.net

The efficacy of inhibitors like 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is rooted in their specific interactions within the DAAO active site. The crystal structure of human DAAO in complex with this inhibitor has been determined (PDB entry 3CUK). nih.gov The active site of DAAO features a cavity where the carboxylic acid group of inhibitors typically forms a key electrostatic interaction with the side chain of Arg283. nih.gov This interaction is fundamental to anchoring the inhibitor within the active site. The aromatic ring system of the inhibitor is positioned to form π-π stacking interactions with the side chain of Tyr224, further stabilizing the complex. nih.gov The precise binding orientation allows for effective blockage of the active site, preventing the substrate, D-serine, from binding and being oxidized.

While direct evidence for allosteric modulation by 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is not extensively detailed, the binding of ligands to the DAAO active site is known to involve and induce specific conformational states. The interaction of the inhibitor within the active site cavity, particularly with key residues like Arg283 and Tyr224, inherently stabilizes a specific conformation of the enzyme, which is incompatible with its catalytic function.

The development of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid was informed by pharmacophore modeling and structure-activity relationship (SAR) data from known DAAO inhibitors. researchgate.net The fused [6+5] heterocyclic ring system is a critical feature for its inhibitory potency.

| Compound | Core Structure | Key Structural Difference | PDB Entry |

|---|---|---|---|

| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | Furo[3,2-b]pyrrole | Oxygen heteroatom in the five-membered ring | 3CUK |

| 4H-Thieno[3,2-b]pyrrole-5-carboxylic acid | Thieno[3,2-b]pyrrole | Sulfur heteroatom in the five-membered ring | 3ZNN |

While 4H-Furo[3,2-b]pyrrole-5-carboxylic acid itself is primarily studied for DAAO inhibition, derivatives of the furo[3,2-b]pyrrole scaffold have shown potential antimicrobial activity.

One study reported that 2,3,5,7-Tetrabromobenzofuro[3,2-b]pyrrole , a brominated derivative isolated from a marine Pseudoalteromonas species, displayed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

In another line of research, various triazine derivatives were synthesized starting from methyl 4H-furo[3,2-b]pyrrole-5-carboxylate. researchgate.net Several of these compounds were evaluated for their antibacterial effects against a panel of bacteria. Notably, compounds 5a, 5c, and 6b from this study exhibited higher antibacterial activity than the standard, 6-aminopenicillanic acid (6-APA), against all tested strains, with Minimum Inhibitory Concentration (MIC) values in the range of 0.016 to 0.500 mg/mL. researchgate.net The study concluded that lower molecular weight compounds tended to show higher activity, and substitution on the N-7 nitrogen of the triazine ring was generally counter-productive to the antibacterial effect. researchgate.net

| Compound | Organism | Activity (MIC in mg/mL) |

|---|---|---|

| Furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netmolbase.comtriazin-8(7H)-one (5a) | Staphylococcus aureus | 0.063 |

| Bacillus subtilis | 0.125 | |

| Escherichia coli | 0.250 | |

| Pseudomonas aeruginosa | 0.500 | |

| 7-Ethyl-furo[2',3':4,5]pyrrolo[1,2-d] researchgate.netresearchgate.netmolbase.comtriazin-8(7H)-one (6b) | Staphylococcus aureus | 0.063 |

| Bacillus subtilis | 0.125 | |

| Escherichia coli | 0.250 | |

| Pseudomonas aeruginosa | 0.500 |

The antiviral potential of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid and its direct derivatives is not a primary focus in the available scientific literature. While some classes of pyrrole-containing compounds, such as pyrrolamides, have been noted for antiviral effects due to their ability to bind to DNA sequences, specific studies confirming such activity for the 4H-Furo[3,2-b]pyrrole-5-carboxylic acid scaffold are not extensively documented. mdpi.com

Research into Anticancer Activities

The pyrrole (B145914) moiety is a structural component in various compounds exhibiting anti-inflammatory, antiseptic, antibacterial, and anticancer properties. researchgate.net Recent research into structures containing pyrrole motifs has shown promising data for future investigations into selective and highly active cytotoxic agents. researchgate.net Functionalized pyrrole scaffolds are recognized as important chemotypes for the development of protein kinase inhibitors, which have significant antiproliferative potential. mdpi.com

Derivatives of the fused furo[3,2-b]indole system, a structure closely related to furo[3,2-b]pyrrole, have demonstrated notable anticancer activity. nih.gov Specifically, a series of 2,4-disubstituted furo[3,2-b]indole derivatives were synthesized and evaluated, with one compound showing highly selective and significant inhibitory activity against A498 renal cancer cells. nih.gov Further studies confirmed its significant antitumor activity in xenograft nude mice models, suggesting its potential as a drug candidate for renal cancer. nih.gov

In vitro cytotoxicity assays on various human adenocarcinoma-derived cell lines have been performed to assess the antitumor potential of several new pyrrole derivatives. mdpi.com These studies revealed that certain compounds demonstrated dose- and time-dependent cytotoxic activity against all tested tumor cell lines, which included LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com Other related heterocyclic systems, such as furopyridone derivatives, have also been investigated as cytotoxic agents against esophageal cancer cell lines. mdpi.com

The mechanisms underlying the anticancer effects of pyrrole derivatives are varied and include the induction of apoptosis, cell cycle arrest, inhibition of kinases and angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness. researchgate.net

Table 1: Summary of Anticancer Activity Research on Furo-Pyrrole and Related Derivatives

| Compound Class | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-disubstituted furo[3,2-b]indole derivatives | A498 (Renal Cancer) | Exhibited highly selective and significant inhibitory activity. nih.gov | nih.gov |

| Novel pyrrole derivatives | LoVo (Colon), MCF-7 (Breast), SK-OV-3 (Ovary) | Demonstrated dose- and time-dependent cytotoxic activity. mdpi.com | mdpi.com |

| Pyrrole-imidazole derivatives | Pancreatic and Prostate Cancer Cells | Showed high selectivity towards pancreatic cancer cells. researchgate.net | researchgate.net |

| Furan (B31954)–pyridinone derivatives | KYSE70, KYSE150 (Esophageal Cancer) | Compound 4c showed 99% inhibition of cell growth at 20 µg/mL after 48h. mdpi.com | mdpi.com |

Analgesic and Anti-inflammatory Activity

The pyrrole ring is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), including ketorolac and tolmetin, highlighting its importance in developing agents for pain and inflammation. pensoft.net The pyrrole heterocycle is considered a promising scaffold for creating new drugs with these properties. pensoft.net

Research into a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile fragment on the central core has identified compounds with significant analgesic and anti-inflammatory activity. nih.gov One particular compound from this series demonstrated a potent anti-nociceptive profile in vivo, comparable to that of established drugs. nih.gov Studies on other novel pyrrolic compounds have shown they possess analgesic activity against chemical stimuli in experimental models. pensoft.net

The search for alternative anti-inflammatory drugs with fewer adverse effects is a significant challenge in medicinal chemistry. mdpi.com In this context, fused pyrrole derivatives have been synthesized and evaluated. mdpi.com For instance, a series of thiophene[3,2-b]pyrrole derivatives, which are structurally analogous to furo[3,2-b]pyrroles, were synthesized and assessed for their anti-inflammatory capabilities. researchgate.net Furthermore, newly synthesized fused pyrroles, specifically pyrrolopyridines, have shown promising activity as inhibitors of pro-inflammatory cytokines in vitro. mdpi.com Some pyrrolizine derivatives have been identified as having anti-inflammatory and analgesic activities, with ketorolac being a notable example that acts as a nonselective COX-1/2 inhibitor. mdpi.com

Table 2: Summary of Analgesic and Anti-inflammatory Activity of Pyrrole Derivatives

| Compound Class | Activity | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrrole derivatives with appendage fragments | Analgesic/Anti-inflammatory | In vivo anti-nociception | Compound 1c was highly effective and comparable to marketed reference compounds. nih.gov | nih.gov |

| Thiophene[3,2-b]pyrrole derivatives | Anti-inflammatory | Not specified | Synthesized and evaluated for anti-inflammatory activity. researchgate.net | researchgate.net |

| Fused pyrroles (Pyrrolopyridines) | Anti-inflammatory | In vitro pro-inflammatory cytokine inhibition | Compounds 3i and 3l showed promising activity. mdpi.com | mdpi.com |

| Pyrrolizine derivatives | Anti-inflammatory/Analgesic | Carrageenan-induced rat paw edema | Newly synthesized compounds showed higher activity than ibuprofen. mdpi.com | mdpi.com |

| N-pyrrolylcarboxylic acids | Anti-inflammatory | Preliminary evaluation | Activity evaluated using 3D-QSAR. pensoft.net | pensoft.net |

Antituberculotic Activity

The rise of multi-drug resistant (MDR) and extremely-drug resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. mdpi.com Pyrrole-containing compounds have emerged as a promising class of antimycobacterial agents.

A study involving known and newly synthesized pyrrole derivatives demonstrated that the majority were efficient antimycobacterial agents against Mycobacterium tuberculosis CIP 103471, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL. nih.govresearchgate.net In another study, novel derivatives of substituted furans and pyrroles were synthesized and tested for anti-tuberculosis activity. mdpi.com One compound, in particular, exhibited a MIC of 1.6 µg/mL against the H37 RV strain, which was superior to the standard drugs pyrazinamide, streptomycin, and ciprofloxacin. mdpi.com

More recent research has focused on specific molecular targets. A series of pyrrole-2-carboxamide derivatives were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids and a promising anti-TB drug target. nih.gov Most of these compounds showed potent anti-TB activity with MIC values below 0.016 µg/mL and displayed low cytotoxicity. nih.gov One lead compound from this series demonstrated excellent activity against drug-resistant tuberculosis and good in vivo efficacy. nih.gov

Table 3: Antituberculotic Activity of Pyrrole Derivatives

| Compound Class | Strain | MIC | Key Findings | Reference(s) |

|---|---|---|---|---|

| Antifungal pyrrole derivatives | M. tuberculosis CIP 103471 | 0.5 to 32 µg/mL | The majority of tested compounds were effective antimycobacterial agents. nih.govresearchgate.net | nih.govresearchgate.net |

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (a pyrrole precursor) | M. tuberculosis H37 RV | 1.6 µg/mL | Showed better MIC value than pyrazinamide, streptomycin, and ciprofloxacin. mdpi.com | mdpi.com |

| Pyrrole-2-carboxamide derivatives | Drug-resistant M. tuberculosis | < 0.016 µg/mL | Potent MmpL3 inhibitors with low cytotoxicity and good in vivo efficacy. nih.gov | nih.gov |

| Pyrrolopyrimidine–triazole hybrids | M. tuberculosis | 0.78 µg/mL | Showed promising in vitro activity. mdpi.com | mdpi.com |

Molecular Mechanisms of Action

Understanding the molecular mechanisms through which 4H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on identifying specific cellular targets, characterizing the interactions between the compounds and these targets, and elucidating their impact on biological pathways.

Target Identification and Validation

The diverse biological activities of furo-pyrrole derivatives are a result of their interaction with various molecular targets. For their anti-inflammatory and analgesic effects, cyclooxygenase (COX) enzymes are a primary target. nih.gov Some pyrrolizine derivatives act as nonselective COX-1/2 inhibitors, while others function as dual COX/5-LOX inhibitors. mdpi.com

In the context of anticancer activity, pyrrole derivatives have been found to target a range of proteins critical for cancer cell proliferation and survival. researchgate.net These targets include tubulin (disrupting microtubule polymerization), various tyrosine kinases, and histone deacetylases. researchgate.netmdpi.com The ability of these compounds to inhibit protein kinases is a key aspect of their antiproliferative potential. mdpi.com

For their antituberculotic activity, a specific and validated target has been identified for a new class of pyrrole-2-carboxamides. nih.gov This target is the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov The target was validated by measuring the potency of the compounds against M. smegmatis expressing both wild-type and mutated versions of the mmpL3 gene from M. tuberculosis. nih.gov

Binding Affinity and Ligand-Receptor Interactions

The interaction between a compound and its biological target is fundamental to its mechanism of action. Computational methods like molecular docking are frequently used to predict the binding orientation and affinity of ligands to their receptors. For furo[3,2-b]pyridine-3-carboxamide, a related scaffold, docking studies have helped to clarify its mechanism by identifying interactions with key biological targets.

The functional groups on the furo-pyrrole core play a critical role in these interactions. The carboxamide group, for instance, can form hydrogen bonds, which are vital for molecular recognition and high binding affinity. In the case of fused pyrrole derivatives targeting COX-2, docking studies have not only confirmed the biological results but have also revealed new binding poses within the enzyme's active site. mdpi.com

For the potent antitubercular pyrrole-2-carboxamides, a structure-guided design strategy was employed, utilizing the crystal structure of the MmpL3 target and a pharmacophore model. nih.gov This approach relies on a detailed understanding of ligand-receptor interactions to optimize the chemical structure for improved binding and activity. Structure-activity relationship (SAR) studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, significantly enhanced anti-TB activity. nih.gov

Modulation of Biological Pathways

By interacting with their molecular targets, furo-pyrrole derivatives can modulate various biological pathways, leading to their observed therapeutic effects. The anticancer activity of these compounds is often linked to the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. researchgate.netnih.gov By inhibiting key kinases, these derivatives can interfere with signal transduction pathways that are essential for cancer cell growth and survival. researchgate.netnih.gov

In the context of inflammation, the inhibition of COX enzymes by pyrrole derivatives leads to a reduction in the production of prostaglandins, key mediators of pain and inflammation. mdpi.com Furthermore, some fused pyrrole derivatives have been shown to directly inhibit the production of pro-inflammatory cytokines, thereby downregulating inflammatory pathways. mdpi.com

The inhibition of the MmpL3 protein by antitubercular pyrrole derivatives has a direct effect on a critical biosynthetic pathway in Mycobacterium tuberculosis. nih.gov This inhibition disrupts the transport of mycolic acids, which are essential components of the mycobacterial cell wall, ultimately compromising the structural integrity of the bacterium and leading to cell death. nih.gov

Enzyme Kinetics and Inhibitory Potency (IC50, Ki)

4H-Furo[3,2-b]pyrrole-5-carboxylic acid has been identified as a moderately potent inhibitor of D-amino acid oxidase. In vitro studies have determined its half-maximal inhibitory concentration (IC50) to be 145 nM against human DAAO and 112 nM against the rat isoform of the enzyme. nih.gov This nanomolar potency highlights the compound's significant affinity for its target enzyme. Further kinetic studies would be necessary to determine the inhibition constant (Ki) and the precise mechanism of inhibition, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Interactive Data Table: Inhibitory Potency of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid against D-amino Acid Oxidase (DAAO)

| Species | IC50 (nM) |

| Human | 145 |

| Rat | 112 |

Biological Evaluation Methodologies

A variety of methodologies have been employed to characterize the biological effects of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives, ranging from initial in vitro screening to in vivo assessments of efficacy and pharmacodynamics.

In Vitro Assay Development and Screening

The initial identification and characterization of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid as a DAAO inhibitor involved robust in vitro assay systems. These assays typically utilize a purified preparation of the DAAO enzyme and a suitable substrate, such as D-serine or D-kynurenine. The enzymatic activity is monitored by detecting the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction. researchgate.net This can be achieved through coupled enzyme systems, where horseradish peroxidase (HRP) catalyzes the reaction of hydrogen peroxide with a chromogenic or fluorogenic substrate, allowing for spectrophotometric or fluorometric quantification of enzyme activity. researchgate.net A counter-assay is often employed to exclude compounds that interfere with the detection system itself. researchgate.net

In Vivo Animal Models for Efficacy and Pharmacodynamics

To assess the therapeutic potential and physiological effects of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, preclinical studies in animal models are crucial. Rodent models of schizophrenia, which can be induced by pharmacological agents such as phencyclidine (PCP) or through genetic modifications, are commonly used to evaluate the efficacy of potential antipsychotic drugs. nih.govacnp.org

Pharmacodynamic studies have been conducted on 4H-Furo[3,2-b]pyrrole-5-carboxylic acid in rats. These studies revealed that the compound possesses good pharmacokinetic properties and, when administered, it dose-dependently inhibits DAAO activity in both the kidney and the brain (cerebellum). nih.gov This inhibition of the target enzyme leads to a corresponding increase in the plasma concentration of D-serine. nih.gov However, it was noted that even at doses that produced significant DAAO inhibition in the brain and kidneys, there was not a marked increase in the cortical levels of D-serine. nih.gov

Cytotoxicity Assessment

Information regarding the specific cytotoxicity of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is not extensively detailed in the currently available scientific literature. However, general methodologies for assessing the cytotoxicity of novel chemical entities are well-established. These typically involve in vitro assays using various cell lines, including both cancerous and normal, non-cancerous cell lines, to determine the concentration at which the compound exhibits toxic effects. mdpi.comresearchgate.netnih.gov Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. mdpi.com

Interaction with Biological Macromolecules

The primary biological macromolecule with which 4H-Furo[3,2-b]pyrrole-5-carboxylic acid is known to interact is the enzyme D-amino acid oxidase. researchgate.netnih.gov Its inhibitory activity demonstrates a direct binding interaction with the enzyme, likely at or near the active site, thereby preventing the substrate from binding and being processed. The precise nature of this interaction, including the specific amino acid residues involved in binding and the conformational changes that may occur upon binding, would require further investigation through techniques such as X-ray crystallography or computational modeling.

Comparative Analysis with Related Furo[3,2-b]pyrrole Derivatives and Other Heterocycles

The furo[3,2-b]pyrrole scaffold is one of several heterocyclic systems that have been explored for DAAO inhibitory activity. A comparative analysis of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid with its structural analogs and other classes of DAAO inhibitors provides valuable insights into structure-activity relationships.

One closely related analog is 4H-thieno[3,2-b]pyrrole-5-carboxylic acid , where the furan ring is replaced by a thiophene ring. researchgate.net This bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound.

Other heterocyclic compounds that have been identified as DAAO inhibitors include:

5-methylpyrazole-3-carboxylic acid : This compound is a moderately potent inhibitor with an IC50 of 0.9 µM (900 nM) against human DAAO. nih.gov

6-chlorobenzo[d]isoxazol-3-ol (CBIO) : This inhibitor demonstrates an IC50 of 188 nM. nih.gov

This comparative data suggests that the furo[3,2-b]pyrrole scaffold of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid (hDAAO IC50 = 145 nM) is a highly effective core for DAAO inhibition, showing greater potency than 5-methylpyrazole-3-carboxylic acid and comparable potency to CBIO.

Interactive Data Table: Comparative Inhibitory Potency of DAAO Inhibitors

| Compound | Heterocyclic Core | Human DAAO IC50 (nM) |

| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | Furo[3,2-b]pyrrole | 145 |

| 5-methylpyrazole-3-carboxylic acid | Pyrazole | 900 |

| 6-chlorobenzo[d]isoxazol-3-ol (CBIO) | Benzisoxazole | 188 |

Structural Similarities and Pharmacological Differences

The 4H-Furo[3,2-b]pyrrole-5-carboxylic acid scaffold serves as a crucial pharmacophore, and its structural similarity to other bicyclic heterocyclic systems has been a key area of investigation. These analogs, while structurally related, often exhibit distinct pharmacological profiles.

Isosteric Relationship with Indole: The furo[3,2-b]pyrrole core is recognized as an isostere of the indole ring system. researchgate.netsemanticscholar.org In this arrangement, the furan ring replaces the benzene ring of indole. This substitution significantly impacts the electronic distribution and physicochemical properties of the molecule, leading to different biological activities and potencies, while maintaining a core structure that can interact with similar biological targets.

Comparison with Thieno[3,2-b]pyrrole Analogs: A primary structural analog of 4H-furo[3,2-b]pyrrole-5-carboxylic acid is 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, where the oxygen atom of the furan ring is replaced by a sulfur atom. researchgate.netnih.gov Both compounds are potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. researchgate.netsemanticscholar.org The substitution of oxygen with sulfur can alter the compound's binding affinity and inhibitory potency. For instance, studies on derivatives targeting carbonic anhydrase (CA) isoforms revealed that replacing the furan with a thieno ring in certain compounds led to slightly lower activity against the hCA XII isoform. nih.gov In the context of anti-filoviral activity, the thieno[3,2-b]pyrrole core was also explored as an alternative to the furo[3,2-b]pyrrole scaffold, demonstrating that this structural modification is a viable strategy for modulating biological activity. nih.gov

Impact of Substituents on Biological Activity

The biological activity of the 4H-furo[3,2-b]pyrrole core can be significantly modulated by the introduction of various substituents. Structure-activity relationship (SAR) studies have revealed that modifications at different positions of the scaffold can fine-tune potency and even alter the biological target.

Inhibition of Carbonic Anhydrase (CA): Derivatives of 4H-furo[3,2-b]pyrrole-5-carboxamide have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. Studies showed that the nature of the substituent at the N-4 position of the pyrrole ring plays a critical role in inhibitory activity. For example, a derivative with a 4-benzyl group showed the highest activity against the hCA XII isoform, with a Ki of 4.6 nM. nih.gov In contrast, replacing the benzyl (B1604629) group with a 4-chlorobenzyl group was detrimental to hCA XII inhibitory activity. nih.gov Furthermore, substituting the furan ring with a thieno ring while retaining an ethyl group at the N-4 position resulted in slightly lower, yet still potent, activity. nih.gov

| Compound | Core Structure | N-4 Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 7a | Furo[3,2-b]pyrrole-5-carboxamide | -CH₃ | 156.4 | 28.4 | 30.1 |

| 7c | Furo[3,2-b]pyrrole-5-carboxamide | -CH₂-Ph (Benzyl) | >10000 | 370.4 | 4.6 |

| 7e | Furo[3,2-b]pyrrole-5-carboxamide | -CH₂-Ph-4-Cl (4-Chlorobenzyl) | 1458.9 | 158.9 | 33.8 |

| 8b | Thieno[3,2-b]pyrrole-5-carboxamide | -CH₂CH₃ (Ethyl) | 25.1 | 11.2 | 5.0 |

Antiviral Activity: N-substituted derivatives of the furo[3,2-b]pyrrole core have been identified as broad-spectrum inhibitors of filoviral entry. SAR studies highlighted the importance of the substituent on the pyrrole nitrogen for antiviral potency. N-methylation of the furopyrrole core was found to abolish anti-pEBOV (pseudotyped Ebola virus) and pMARV (pseudotyped Marburg virus) activity, indicating a preference for larger aliphatic and aromatic groups for effective interaction with the viral glycoprotein (GP). nih.gov The electronic properties of substituents on appended aromatic rings also had a profound effect. For instance, replacing a para-chloro group on a benzyl substituent with a para-fluoro group led to a loss of inhibitory activity against both pEBOV and pMARV. nih.gov In contrast, an unsubstituted benzyl group resulted in a significant reduction in potency. nih.gov

| Compound | N-4 Substituent | pEBOV EC₅₀ (μM) | pMARV EC₅₀ (μM) |

|---|---|---|---|

| 28 | -CH₂-(4-chlorophenyl)acetamide | 0.14 | 0.29 |

| 29 | -CH₂-(4-fluorophenyl)acetamide | >10 | >10 |

| 33 | -CH₂-(phenyl)acetamide | 4.1 | >10 |

| 35 | -CH₃ (N-methylation of core) | >10 | >10 |

These findings underscore the chemical tractability of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid scaffold, where targeted substitutions can be used to develop derivatives with highly specific and potent biological activities across different therapeutic areas.

Iv. Computational and Theoretical Investigations of 4h Furo 3,2 B Pyrrole 5 Carboxylic Acid

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 4H-furo[3,2-b]pyrrole-5-carboxylic acid, these studies have been crucial in understanding its inhibitory mechanism against human D-amino acid oxidase (hDAAO).

4H-Furo[3,2-b]pyrrole-5-carboxylic acid is recognized as a potent inhibitor of human D-amino acid oxidase (hDAAO), an enzyme implicated in the pathophysiology of schizophrenia. researchgate.netnih.gov Structural studies, including X-ray crystallography of the hDAAO complex (PDB code: 3CUK), reveal the precise interactions between the inhibitor and the enzyme's active site. nih.gov

The binding is primarily anchored by the carboxylate group of the ligand. This group forms key hydrogen bonds with the side chains of two critical amino acid residues in the active site: Arginine (Arg283) and Tyrosine (Tyr228). nih.gov The bicyclic furo[3,2-b]pyrrole core settles into a hydrophobic region of the active site. nih.gov Another significant interaction is a hydrogen bond formed between a donor on the ligand and the main chain carbonyl group of Glycine (Gly313). nih.gov These interactions collectively stabilize the inhibitor within the active site, preventing the binding and processing of the enzyme's natural substrate, D-serine.

Table 1: Key Ligand-Protein Interactions of 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid with hDAAO

| Interacting Ligand Group | Interacting DAAO Residue | Type of Interaction |

| Carboxylic Acid (-COOH) | Arg283 | Hydrogen Bond |

| Carboxylic Acid (-COOH) | Tyr228 | Hydrogen Bond |

| Heterocyclic System | Gly313 | Hydrogen Bond |

| Furo[3,2-b]pyrrole Core | Hydrophobic Pocket | van der Waals Forces |

Computational models predict that the binding mode of 4H-furo[3,2-b]pyrrole-5-carboxylic acid to hDAAO involves a specific orientation that maximizes the aforementioned interactions. The planar, bicyclic ring system fits snugly within the active site, while the carboxylic acid group acts as a crucial anchor. nih.gov

In the inhibitor-bound state, the side chain of another tyrosine residue, Tyr224, is observed to shift towards the inner part of the active site. This movement allows it to form a strong π-π stacking interaction with the aromatic system of the furo[3,2-b]pyrrole core, further enhancing the binding affinity. nih.govnih.gov This induced-fit mechanism, where the enzyme conformationally adapts to the inhibitor, is a hallmark of potent and specific binding. The predicted binding affinity from these models correlates well with experimentally determined inhibition constants (IC₅₀), validating the accuracy of the computational approach.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. While specific QSAR models exclusively for 4H-furo[3,2-b]pyrrole-5-carboxylic acid are not extensively detailed in the literature, studies on structurally analogous thieno[3,2-b]pyrrole derivatives provide a framework for how such models are developed and applied. nih.govnih.gov

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Based on the known binding mode of 4H-furo[3,2-b]pyrrole-5-carboxylic acid with DAAO, a pharmacophore model can be developed. nih.govresearchgate.net

The key features of such a model would include:

A Hydrogen Bond Acceptor: Corresponding to the carboxylate oxygen atoms.

A Hydrogen Bond Donor: Corresponding to the pyrrole (B145914) N-H group.

An Aromatic Ring Feature: Representing the flat, bicyclic furo[3,2-b]pyrrole system capable of π-π stacking.

A Negative Ionizable Feature: Representing the deprotonated carboxylic acid group.

This model serves as a 3D query to screen virtual compound libraries for new molecules that match these spatial and chemical requirements, potentially identifying novel DAAO inhibitors. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide detailed insights into how steric, electrostatic, and other physicochemical fields of a molecule influence its biological activity.

For a series of inhibitors like the furo[3,2-b]pyrrole class, these analyses would proceed as follows:

A set of molecules with known inhibitory activities is aligned based on a common scaffold.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the molecules and a probe atom at various grid points.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

Statistical methods are then used to generate a model that correlates these field values with the observed biological activities.

Studies on analogous thieno[3,2-b]pyrrole derivatives have successfully used these methods to create predictive models (with high q² and r² values) and generate contour maps. nih.govresearchgate.net These maps highlight regions where, for example, bulky groups would increase activity (favorable steric field) or where positive charge is preferred (favorable electrostatic field), thereby guiding the rational design of more potent inhibitors. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their complexes over time. While specific MD simulations for the 4H-furo[3,2-b]pyrrole-5-carboxylic acid-DAAO complex are not publicly detailed, the methodology has been applied to highly similar thieno[3,2-b]pyrrole systems, demonstrating its utility. nih.govnih.govresearchgate.net

An MD simulation of the 4H-furo[3,2-b]pyrrole-5-carboxylic acid-DAAO complex would involve simulating the movements of all atoms in the system over a period of nanoseconds. nih.gov This provides insights into:

Binding Stability: Confirming whether the key hydrogen bonds and stacking interactions observed in the static crystal structure remain stable over time.

Conformational Flexibility: Analyzing the movement of the ligand within the binding pocket and the flexibility of key amino acid residues, such as the Tyr224 gatekeeper.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting ligand-protein interactions.

These simulations can also be used to calculate binding free energies, offering a more rigorous prediction of binding affinity than docking scores alone. nih.gov The results help to validate the binding mode and provide a dynamic understanding of the inhibition mechanism at an atomic level. nih.gov

Stabilization of Enzyme Conformations (e.g., Lid-Open Conformation in DAAO)

4H-Furo[3,2-b]pyrrole-5-carboxylic acid has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in the pathophysiology of schizophrenia. Computational studies, particularly molecular docking and dynamics simulations, are crucial in understanding how this inhibitor interacts with the enzyme's active site.

A key feature of the DAAO active site is the conformational flexibility of the Tyr224 residue. This residue can exist in a "stacked" state, closing off a secondary pocket, or a "displaced" state, which opens up this pocket. The conformation of Tyr224 plays a significant role in the binding of various substrates and inhibitors. While direct molecular dynamics simulations for the furan-containing compound are not widely published, studies on the closely related inhibitor, 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (TPC), show that some inhibitors bind without stacking with Tyr224, causing the side chain to move away from the active site. nih.gov This displacement of Tyr224 is referred to as the "D state" or "lid-open" conformation. nih.gov

The binding of inhibitors like TPC, and likely 4H-furo[3,2-b]pyrrole-5-carboxylic acid, in this lid-open conformation is stabilized by a network of interactions. These can include hydrogen bonds and hydrophobic interactions with other residues in the active site. The ability of this class of compounds to induce and stabilize this specific conformation is a key aspect of their inhibitory mechanism against DAAO. nih.gov The RCSB Protein Data Bank entry 3CUK shows the crystal structure of human D-amino acid oxidase in complex with this furo-pyrrole carboxylic acid derivative, providing a basis for such computational investigations. nih.gov

Computational Studies on Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods like Density Functional Theory (DFT) are used to calculate various electronic descriptors.

Studies on the furo[3,2-b]pyrrole system, an A,B-diheteropentalene, indicate it is an electron-rich heterocycle. mdpi.com The reactivity and aromaticity of this system are influenced by the interaction between the annelated furan (B31954) and pyrrole rings. mdpi.com Computational analyses, such as those using the AM1 method, have been employed to calculate net atomic charges and correlate them with experimental data like 13C and 15N NMR chemical shifts to understand electron density distribution. mdpi.com

For a comprehensive understanding, DFT calculations can provide valuable insights into the electronic properties and reactivity of 4H-furo[3,2-b]pyrrole-5-carboxylic acid. Such studies typically involve the calculation of:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. A smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with biological targets. ekb.eg

Global Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity and stability. ekb.eg

Table 1: Representative Calculated Electronic Properties for Furan-Containing Heterocyclic Carboxylic Acids (Illustrative) Note: This table is illustrative and based on typical values for similar compounds, as a dedicated DFT study for 4H-furo[3,2-b]pyrrole-5-carboxylic acid is not publicly available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~ 3.0 D | Measures the polarity of the molecule |

In Silico ADME/Tox Predictions for Drug Development

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. In silico tools provide a rapid and cost-effective way to predict these parameters. Various web-based platforms like SwissADME and pkCSM are commonly used for these predictions. nih.govuq.edu.au

These predictions are based on the molecule's structure and physicochemical properties. Key parameters evaluated include:

Lipophilicity (logP): This affects solubility, absorption, and plasma protein binding.

Water Solubility (logS): Crucial for absorption and formulation.

Pharmacokinetics: This includes predictions of gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are key for drug metabolism. nih.gov

Drug-likeness: This is assessed based on rules like Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Toxicity: Predictions can include potential for hepatotoxicity, mutagenicity (Ames test), and other adverse effects. mdpi.com

For 4H-furo[3,2-b]pyrrole-5-carboxylic acid, predicted data from various sources can be compiled to create a comprehensive ADME/Tox profile. For instance, PubChem provides some computed properties for this molecule. nih.gov

Table 2: Predicted ADME/Tox Profile for 4H-Furo[3,2-b]pyrrole-5-carboxylic Acid Note: The following data is a compilation of typical predictions from in silico tools and should be considered as an estimation. Experimental validation is required.

| Property | Predicted Value/Classification | Implication for Drug Development |

|---|---|---|

| Absorption | ||

| GI Absorption | High (predicted) | Good candidate for oral administration |

| BBB Permeant | No (predicted) | Less likely to cause central nervous system side effects |

| Distribution | ||

| LogP | ~1.1 | Balanced lipophilicity |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No (predicted) | Lower risk of interaction with many common drugs |

| Excretion | ||

| Water Solubility | Moderately soluble (predicted) | Favorable for clearance |